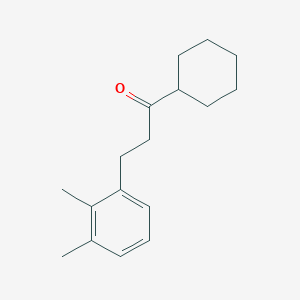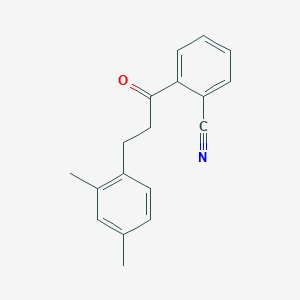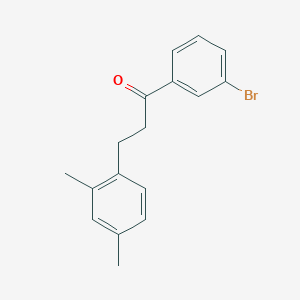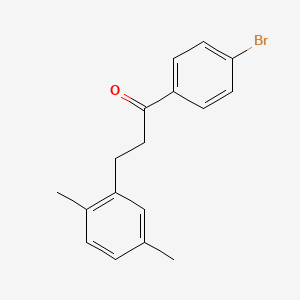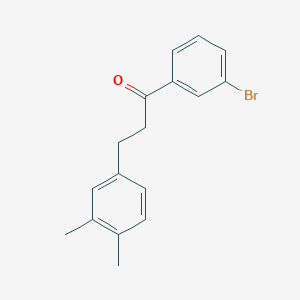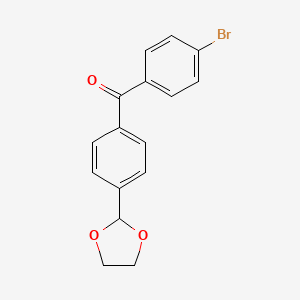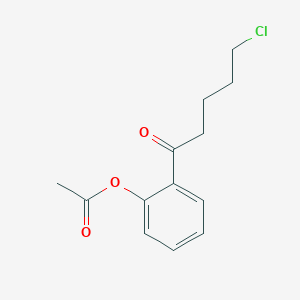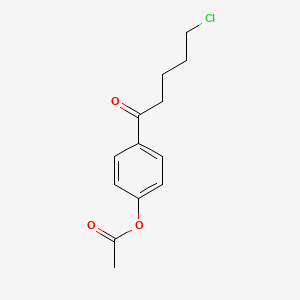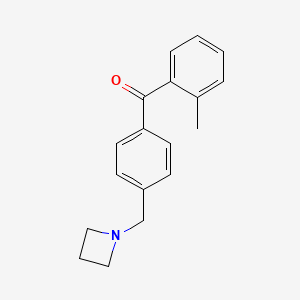
4'-Azetidinomethyl-2-methylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly used in sunscreens and other personal care products due to its ability to absorb a broad spectrum of ultraviolet radiation. This compound was first synthesized in the late 1970s and has since become an important component in many personal care products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-2-methylbenzophenone typically involves the reaction of 4-chloromethyl-2-methylbenzophenone with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the azetidine group .
Industrial Production Methods
In industrial settings, the production of 4’-Azetidinomethyl-2-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
化学反応の分析
Types of Reactions
4’-Azetidinomethyl-2-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azetidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
科学的研究の応用
4’-Azetidinomethyl-2-methylbenzophenone has various applications in scientific research, including:
Chemistry: Used as a photostabilizer in sunscreens to prevent the degradation of other active ingredients.
Biology: Studied for its potential effects on skin cells and its role in protecting against ultraviolet radiation.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain skin conditions.
Industry: Used in the formulation of personal care products, such as sunscreens and lotions, due to its ability to absorb ultraviolet radiation.
作用機序
The mechanism of action of 4’-Azetidinomethyl-2-methylbenzophenone involves the absorption of ultraviolet radiation, which prevents the radiation from penetrating the skin and causing damage. The compound absorbs ultraviolet radiation and undergoes a photochemical reaction, converting the energy into less harmful forms, such as heat. This process protects the skin from the harmful effects of ultraviolet radiation.
類似化合物との比較
Similar Compounds
4-Methylbenzophenone: Similar structure but lacks the azetidine group.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl and methoxy group, providing different ultraviolet absorption properties.
Benzophenone-3:
Uniqueness
4’-Azetidinomethyl-2-methylbenzophenone is unique due to the presence of the azetidine group, which enhances its ability to absorb ultraviolet radiation and provides additional stability to the molecule. This makes it particularly effective as a photostabilizer in sunscreens and other personal care products.
特性
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-5-2-3-6-17(14)18(20)16-9-7-15(8-10-16)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDAFGLFHOMHNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642783 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-25-8 |
Source


|
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

